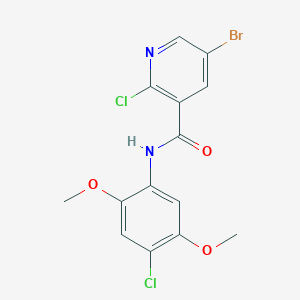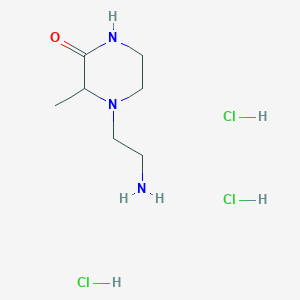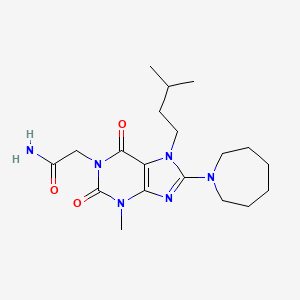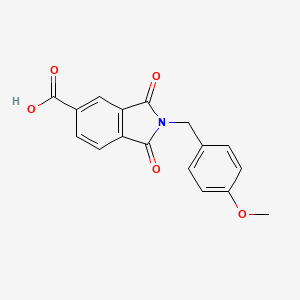
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of substituted pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are performed to introduce the bromo and chloro substituents at the desired positions. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Amidation: The halogenated pyridine is then subjected to amidation with 4-chloro-2,5-dimethoxyaniline. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromo and chloro) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms or reduce the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with new functional groups replacing the halogens.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction: Amines or dehalogenated pyridine derivatives.
科学的研究の応用
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity due to halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
5-bromo-2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide: Lacks the methoxy groups, which may affect its reactivity and binding properties.
5-bromo-2-chloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
The presence of both halogen atoms and methoxy groups in 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide imparts unique chemical properties, such as enhanced reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O3/c1-21-11-5-10(12(22-2)4-9(11)16)19-14(20)8-3-7(15)6-18-13(8)17/h3-6H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMUSKXBWTLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(N=CC(=C2)Br)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2759204.png)


![2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2759210.png)

![N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2759215.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2759216.png)
![N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2759218.png)
![5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B2759219.png)
![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)

![9-(2,4-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2759224.png)
![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)
![N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2759226.png)
